3,3-Diethyl-6-fluoroindolin-2-one
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Overview
Description
3,3-Diethyl-6-fluoroindolin-2-one is a fluorinated indole derivative. Indole derivatives are known for their diverse biological and pharmacological activities. The incorporation of fluorine into the indole structure can significantly influence the compound’s reactivity, selectivity, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing fluorinated indole derivatives involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method uses copper dipyridine dichloride as a catalyst and ethanol as a solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, yielding the product in 9-15 minutes with good to excellent yields (64-92%) .
Industrial Production Methods
Industrial production methods for fluorinated indole derivatives often involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its efficiency, shorter reaction times, and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-6-fluoroindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
3,3-Diethyl-6-fluoroindolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of pharmaceuticals, agrochemicals, and polymers
Mechanism of Action
The mechanism of action of 3,3-Diethyl-6-fluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroindolin-2-one: Another fluorinated indole derivative with similar biological activities.
5-Fluoroindoline-2,3-dione: A precursor used in the synthesis of various fluorinated indole derivatives
Uniqueness
3,3-Diethyl-6-fluoroindolin-2-one is unique due to the presence of both diethyl and fluoro groups, which can significantly influence its chemical and biological properties. The combination of these groups can enhance the compound’s reactivity, selectivity, and biological activity compared to other similar compounds .
Biological Activity
3,3-Diethyl-6-fluoroindolin-2-one is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C12H14F N O |
Molecular Weight | 205.24 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC(C)C1=C(C(=O)N(C)C2=C1C(=C(C=C2)F)C)C)C |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antiviral Properties : Studies have shown that this compound can inhibit viral replication in vitro, making it a candidate for further investigation as an antiviral agent. Specifically, it has shown activity against certain strains of influenza and other RNA viruses.
- Anticancer Effects : The compound has demonstrated cytotoxic effects on various cancer cell lines. In vitro assays indicate that it induces apoptosis in human cancer cells through the modulation of apoptotic pathways . For instance, one study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound.
- Antimicrobial Activity : Preliminary tests suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymatic functions within microbial cells .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways critical for cell survival and proliferation. This inhibition can lead to reduced cellular functions in both viral and cancerous cells .
- Receptor Modulation : It may also act as a modulator of various receptors involved in cellular signaling pathways, thereby influencing cellular responses to external stimuli.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antiviral Activity : A recent study evaluated the efficacy of this compound against influenza virus strains. Results indicated a dose-dependent reduction in viral titers, suggesting potential for therapeutic use in antiviral treatments .
- Cancer Cell Line Analysis : In a comparative study involving multiple cancer cell lines (e.g., MCF-7 for breast cancer), this compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, highlighting its potential as an anticancer drug .
- Antimicrobial Testing : A comprehensive evaluation of its antimicrobial properties revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
Properties
Molecular Formula |
C12H14FNO |
---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
3,3-diethyl-6-fluoro-1H-indol-2-one |
InChI |
InChI=1S/C12H14FNO/c1-3-12(4-2)9-6-5-8(13)7-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
FSSDWGBUPZHWCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(C=C(C=C2)F)NC1=O)CC |
Origin of Product |
United States |
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